N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
The compound belongs to the class of organic compounds known for their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. Studies on similar compounds, such as substituted N-(2-hydroxyphenyl)-acetamides and derivatives, highlight the significance of nitro and chloro substituents in modulating chemical behavior and properties (T. Romero & Angela Margarita, 2008).
Synthesis Analysis
Synthesis approaches for related compounds often involve multi-step reactions, including nitration, alkylation, and carbonylation processes. For instance, the synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene through a one-pot reductive carbonylation highlights the complexity and efficiency of modern synthetic methods (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).
Molecular Structure Analysis
Molecular structure determinations, often done through X-ray crystallography or NMR spectroscopy, provide insights into the geometric configuration and electronic structure of these compounds. For example, studies on the hydrogen bond patterns in substituted acetamides can offer clues on the molecular structure of N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide (B. Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions can illustrate the chemical behavior of the target compound. For example, the reductive carbonylation process to synthesize N-(4-hydroxyphenyl)acetamide shows the potential reactivity of nitro and chloro substituted acetamides in catalytic systems (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the material's applications. Research on compounds like 2-Chloro-N-(3-methylphenyl)acetamide provides valuable data on the physical characteristics that could be similar to N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide (B. Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, oxidizing agents, and other chemicals, are essential for predicting the compound's behavior in various environments. Studies on the chemical stability and reactivity of related acetamide derivatives could provide insights into the chemical properties of the target compound (Sergey Girel et al., 2022).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-2-3-11(16)8-14(10)17-15(19)9-22-13-6-4-12(5-7-13)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMVBOQJMOVYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide |
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